molecular formula C17H21ClN4O2 B11482174 6-(butan-2-yl)-1-(3-chloro-2-methylphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

6-(butan-2-yl)-1-(3-chloro-2-methylphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11482174
M. Wt: 348.8 g/mol
InChI Key: RAXIKAHKHATNSL-UHFFFAOYSA-N
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Description

6-(butan-2-yl)-1-(3-chloro-2-methylphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a tetrahydropyrimido[4,5-d]pyrimidine core, substituted with a butan-2-yl group and a 3-chloro-2-methylphenyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(butan-2-yl)-1-(3-chloro-2-methylphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions.

    Substitution Reactions:

    Cyclization: The final step often involves cyclization reactions to form the tetrahydropyrimido[4,5-d]pyrimidine core, which may require heating and the use of solvents like ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butan-2-yl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenated reagents (e.g., bromine) in the presence of Lewis acids like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, pyrimidine derivatives are often explored for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for its interactions with biological macromolecules.

Medicine

In medicinal chemistry, such compounds are of interest for their potential therapeutic properties. They may exhibit activities such as anti-inflammatory, antiviral, or anticancer effects, depending on their specific interactions with biological targets.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(butan-2-yl)-1-(3-chloro-2-methylphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione would depend on its specific biological target. Generally, pyrimidine derivatives can act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.

    DNA/RNA Interactions: Intercalating into DNA or RNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    6-(butan-2-yl)-1-(3-chlorophenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: Similar structure but lacks the methyl group on the phenyl ring.

    6-(butan-2-yl)-1-(2-methylphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: Similar structure but lacks the chlorine atom on the phenyl ring.

Uniqueness

The presence of both the 3-chloro and 2-methyl groups on the phenyl ring in 6-(butan-2-yl)-1-(3-chloro-2-methylphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione provides unique steric and electronic properties. These modifications can significantly influence the compound’s reactivity and biological activity, making it distinct from its analogs.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C17H21ClN4O2

Molecular Weight

348.8 g/mol

IUPAC Name

6-butan-2-yl-1-(3-chloro-2-methylphenyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C17H21ClN4O2/c1-4-10(2)21-8-12-15(19-9-21)22(17(24)20-16(12)23)14-7-5-6-13(18)11(14)3/h5-7,10,19H,4,8-9H2,1-3H3,(H,20,23,24)

InChI Key

RAXIKAHKHATNSL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CC2=C(NC1)N(C(=O)NC2=O)C3=C(C(=CC=C3)Cl)C

Origin of Product

United States

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